3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves interactions with various reagents under different conditions. For instance, 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one, a related compound, reacts with alkylation agents, showing that the methyl group in position 5 undergoes aromatic ipso-substitution reaction or oxidation to the corresponding carboxylic acid (Ortikov, 2014).
Molecular Structure Analysis
Molecular structure investigations, including quantum chemical studies, reveal insights into the electronic structures and molecular geometries of thieno[2,3-d]pyrimidines. These studies are crucial in understanding the reactivity and properties of these compounds (Mamarakhmonov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidines, including our compound of interest, is influenced by various factors like the nature of substituents and the presence of catalysts. The reactions can lead to different products, indicating a diverse range of chemical properties (Ortikov, 2014).
Physical Properties Analysis
Studies on related thieno[2,3-d]pyrimidines provide insights into their physical properties, including their crystal structures and interactions with solvents. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments offers valuable information about the physical properties of these compounds (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidines, such as this compound, are diverse and can be understood through studies of their synthesis and reactivity. These compounds exhibit a range of reactions with different reagents, leading to a variety of products (Ortikov, 2014).
Scientific Research Applications
Quantum Chemical Studies
Quantum chemical calculations have been utilized to explore the electronic structures and reactivity of various substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, including 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. These studies offer insights into the mechanism of ipso-substitution of the methyl group by the nitro group in these compounds, which is crucial for understanding their chemical behavior and potential applications (Mamarahmonov et al., 2014).
Antimicrobial Activity
Research has been conducted on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, derived from this compound. These compounds have shown significant activity against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Synthesis and Reactions
The synthesis and reactions of this compound, and its derivatives, have been extensively studied. These include the investigation of methylation and acylation reactions, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, research on the reaction routes with nitrating agents and the factors influencing these reactions has been undertaken (Mamarakhmonov et al., 2016).
Design and Synthesis for Antibacterial Applications
There has been a focus on the design and synthesis of derivatives of thienopyrimidines for potential antibacterial applications. This includes the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole for the development of promising antibacterial agents (Vlasov et al., 2021).
Exploration of Biological Potential
Studies have also been conducted on the synthesis of derivatives and their physicochemical properties to understand their biological potential. This includes comparisons with positionally isomeric thienopyrimidinones and benzo isosteres (Zadorozhny et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial protein synthesis .
Mode of Action
The compound interacts with TrmD by inhibiting its function . This inhibition disrupts the normal protein synthesis process in bacteria, leading to their inability to grow and reproduce .
Biochemical Pathways
The inhibition of TrmD affects the protein synthesis pathway in bacteria . This disruption in the pathway leads to downstream effects such as impaired bacterial growth and reproduction .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction . This is due to the disruption of protein synthesis, which is essential for bacterial survival .
properties
IUPAC Name |
3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-4-5-7(15-6(4)9(13)14)10-3-11(2)8(5)12/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEKRAQXZUUDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349605 | |
Record name | 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439138-78-0 | |
Record name | 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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